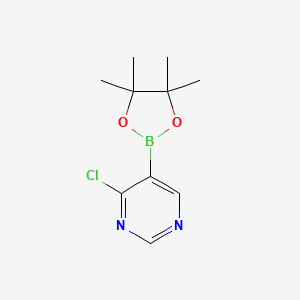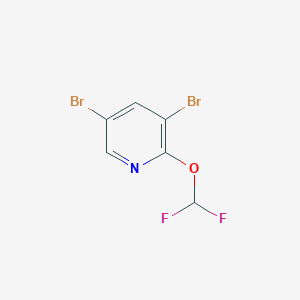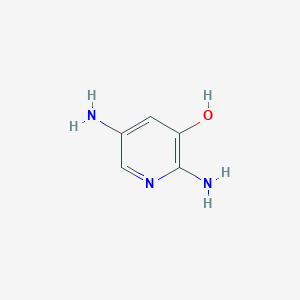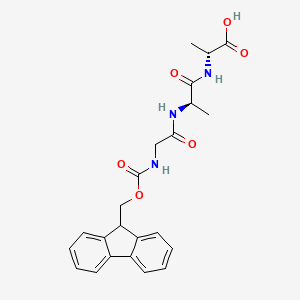
Fmoc-Gly-D-Ala-D-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Fmoc-Gly-D-Ala-D-Ala-OH is a peptide derivative used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used to protect the amine group of amino acids during peptide synthesis. The compound consists of glycine (Gly), D-alanine (D-Ala), and another D-alanine (D-Ala) linked together, with the Fmoc group protecting the N-terminus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ala-D-Ala-OH typically involves the following steps:
Sequential Coupling: The process is repeated to add another D-alanine to the growing peptide chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is removed using a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound undergoes peptide bond formation with other amino acids using coupling reagents like HBTU and DIPEA.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, DMF.
Coupling: HBTU, DIPEA, DMF.
Deprotection: Piperidine in DMF.
Major Products:
Deprotected Peptide: Removal of the Fmoc group yields the free amine form of the peptide.
Extended Peptide Chains: Sequential coupling reactions extend the peptide chain with additional amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-Gly-D-Ala-D-Ala-OH is used as a building block in the synthesis of longer peptides and proteins.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine:
Drug Development: It is used in the development of peptide-based therapeutics and vaccines.
Industry:
Wirkmechanismus
The mechanism of action of Fmoc-Gly-D-Ala-D-Ala-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The protected peptide can then be sequentially coupled with other amino acids to form longer peptide chains. The Fmoc group is removed using a base like piperidine, allowing the free amine to participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Fmoc-D-Ala-OH: A similar compound with a single D-alanine.
Fmoc-Gly-OH: A similar compound with only glycine.
Fmoc-D-Glu (OtBu)-OH: A similar compound with D-glutamic acid.
Uniqueness: Fmoc-Gly-D-Ala-D-Ala-OH is unique due to its specific sequence of glycine and two D-alanine residues, making it particularly useful in the synthesis of peptides that require this specific sequence .
Eigenschaften
Molekularformel |
C23H25N3O6 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1 |
InChI-Schlüssel |
GBYJIRGCZVLCJK-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



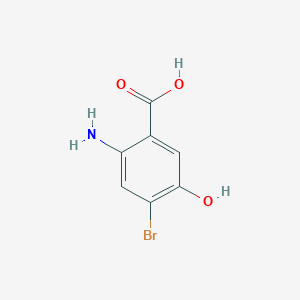
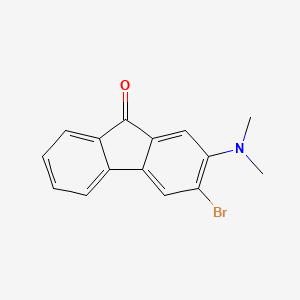
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
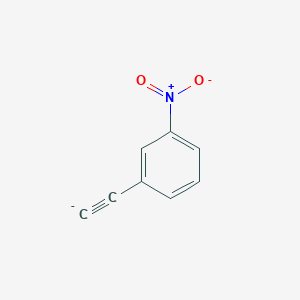

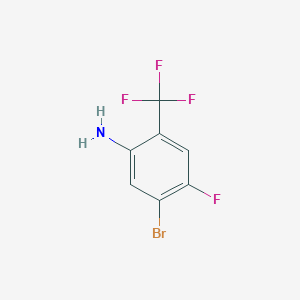

![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
